Ethyl 5-chloro-2-oxoindoline-1-carboxylate
Description
Significance of the Oxoindoline Core in Heterocyclic Chemistry
The oxoindoline, or 2-oxindole, framework is a bicyclic structure composed of a fused benzene (B151609) and pyrrolidinone ring system. This core is a cornerstone in heterocyclic chemistry due to its versatile reactivity and prevalence in a multitude of biologically active molecules.
The history of oxindole (B195798) synthesis dates back to 1866, with the first reported synthesis by Baeyer and Knop, who converted isatin (B1672199) to oxindole via reduction with sodium amalgam. nih.gov Since this initial discovery, a plethora of synthetic methodologies have been developed to access the oxindole core and its derivatives. One of the classical named reactions is the Hinsberg oxindole synthesis, which prepares oxindoles from the bisulfite adducts of glyoxal. nih.gov
The reactivity of the oxindole core is multifaceted, offering several sites for functionalization. The C-3 position, being a methylene (B1212753) group adjacent to a carbonyl, is particularly reactive and can be readily functionalized through various reactions, including alkylation, aldol (B89426) condensation, and Michael addition. The nitrogen atom of the lactam can also be substituted, and the aromatic ring is amenable to electrophilic substitution reactions. nih.gov
The oxoindoline skeleton is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. digitellinc.com This privileged nature is evidenced by its presence in a wide array of natural products with diverse biological activities. nih.gov
Table 1: Examples of Oxoindoline-Containing Natural Products and Their Biological Activities
| Natural Product | Source | Biological Activity |
| Convolutamydine A | Marine bryozoan Amathia convoluta | Cytotoxic |
| Spirotryprostatin A | Marine fungus Aspergillus fumigatus | Antimitotic |
| Horsfiline | Plant Horsfieldia superba | Cytotoxic |
| (+)-Donaxarine | Marine annelid worm Donax variabilis | Neuromuscular blocking agent |
| Maremycin A | Marine actinomycete Marinispora arenicola | Antibiotic |
The versatility of the oxoindoline core has also inspired the synthesis of a vast number of derivatives with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. nih.govdigitellinc.com
Table 2: Examples of Synthetic Oxoindoline Derivatives and Their Biological Activities
| Synthetic Derivative | Biological Activity |
| Sunitinib | Tyrosine kinase inhibitor (anticancer) rsc.org |
| Nintedanib | Tyrosine kinase inhibitor (idiopathic pulmonary fibrosis) nih.gov |
| Tenidap | COX/5-LOX inhibitor (anti-inflammatory) nih.gov |
| Roflumilast | Phosphodiesterase-4 inhibitor (COPD) |
| Apixaban | Factor Xa inhibitor (anticoagulant) |
Overview of Indole (B1671886) and Indoline (B122111) Carboxylates in Medicinal Chemistry and Organic Synthesis
Indole and indoline scaffolds bearing carboxylate functionalities are pivotal intermediates in both medicinal chemistry and organic synthesis. The presence of the carboxylate group provides a handle for further synthetic modifications and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
The oxoindoline-1-carboxylate framework allows for considerable structural diversity. The ester group at the N-1 position can be varied, for instance, by using different alcohols during its synthesis, leading to a range of alkyl or aryl carboxylates. This modification can impact the molecule's lipophilicity and steric bulk. Furthermore, the oxoindoline core itself can be substituted at various positions on the aromatic ring and at the C-3 position. Synthetic methods are often designed to tolerate a wide array of functional groups, allowing for the incorporation of diverse chemical moieties to explore structure-activity relationships (SAR). The N-acylation of oxindoles, including the introduction of alkoxycarbonyl groups, is a common strategy to modulate their biological activity. researchgate.net
Rationale for Focused Research on Ethyl 5-chloro-2-oxoindoline-1-carboxylate
The specific combination of a chloro substituent at the C-5 position and an ethyl carboxylate at the N-1 position in this compound provides a unique set of properties that warrant focused investigation.
The introduction of a chlorine atom at the C-5 position of the oxoindoline ring can significantly influence the molecule's physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially affecting its interaction with biological targets. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. In some cases, halogenation can also improve the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Current Research Landscape and Gaps in Knowledge Pertaining to this compound
A thorough review of contemporary scientific literature reveals a significant gap in dedicated research focused specifically on this compound. Unlike its close structural relative, ethyl 5-chloroindole-2-carboxylate, which has been the subject of numerous synthetic and medicinal chemistry studies, the oxoindoline variant is conspicuously absent from detailed scholarly reports. The current research landscape is therefore defined not by what is known, but by what remains unexplored.
The primary role of this compound in the current chemical landscape appears to be that of a potential synthetic intermediate. Chemical suppliers list it in their catalogues, suggesting its availability for researchers to use as a starting material for constructing more complex molecules. The N-ethoxycarbonyl group can function as a protecting group for the oxindole nitrogen, which can be removed under specific conditions to allow for further functionalization. Alternatively, the core structure itself could be incorporated into larger molecular designs.
Key Gaps in Knowledge:
Synthesis and Characterization: While the compound is commercially available, detailed, peer-reviewed synthetic procedures for its preparation are not widely published. Furthermore, comprehensive characterization data, including in-depth spectroscopic analysis (NMR, IR, Mass Spectrometry) and crystallographic data, is not readily available in the public research domain.
Chemical Reactivity: The reactivity of the molecule has not been systematically investigated. The presence of the electron-withdrawing N-ethoxycarbonyl group, the chloro-substituent, and the lactam (cyclic amide) functionality suggests a rich and potentially unique chemical behavior. However, studies exploring its reactions—such as electrophilic aromatic substitution on the benzene ring, or nucleophilic attack at the C3 position—are lacking.
Biological Activity: There is no significant body of research investigating the biological or pharmacological properties of this compound. The broader oxindole class exhibits a wide range of activities, including but not limited to kinase inhibition, antimicrobial effects, and antiviral properties. Whether this specific derivative possesses any such activity is unknown and represents a major gap in the understanding of its potential utility in drug discovery.
Therapeutic Potential: As a direct consequence of the absence of biological screening data, the therapeutic potential of the compound is entirely undetermined. The exploration of its activity against various disease targets (e.g., cancer cell lines, bacterial strains, viral enzymes) has not been reported.
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)13-9-4-3-8(12)5-7(9)6-10(13)14/h3-5H,2,6H2,1H3 |
InChI Key |
CISWMYIMMKQBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Chloro 2 Oxoindoline 1 Carboxylate
Reactivity of the Oxoindoline Ring System
The oxoindoline core is characterized by a benzene (B151609) ring fused to a five-membered lactam ring. The reactivity of this system is influenced by the electron-withdrawing nature of the C-2 carbonyl group and the N-1 carboxylate, as well as the directing effects of the C-5 chloro atom.
The benzene moiety of Ethyl 5-chloro-2-oxoindoline-1-carboxylate is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com This deactivation stems from the electron-withdrawing effects of the C-2 carbonyl (amide) group and the N-1 ethyl carboxylate group, which reduce the electron density of the aromatic ring. The C-5 chloro substituent also contributes a deactivating inductive effect, although its lone pairs can participate in resonance.
In SEAr reactions, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex, the stability of which is crucial for the reaction rate. masterorganicchemistry.com For the title compound, the combined deactivating effect of the substituents makes harsh reaction conditions necessary for electrophilic substitution to occur. The chloro group and the amide nitrogen are ortho-, para-directors. However, considering the positions on the ring, substitution is sterically hindered at C-4. The C-6 position is para to the chloro group and meta to the lactam nitrogen's point of fusion, while the C-7 position is ortho to the lactam fusion. The directing influence would likely favor substitution at the C-6 position.
Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. libretexts.org In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orglibretexts.org The presence of electron-withdrawing groups, especially ortho and para to the leaving group, is crucial for stabilizing this negatively charged intermediate. libretexts.org In this molecule, the C-2 oxo and N-1 carboxylate groups activate the ring for nucleophilic attack, potentially enabling the displacement of the C-5 chloro substituent.
The C-3 position of the oxoindoline ring is a methylene (B1212753) group flanked by the C-2 carbonyl and the aromatic ring, making it particularly reactive. The protons at this position are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in various condensation and substitution reactions.
Formation of C-3 Ylidene Compounds: The C-3 position readily undergoes condensation reactions with aldehydes and ketones, typically under basic or acidic catalysis, to form C-3 ylidene (or alkylidene) derivatives. This reaction, a type of Knoevenagel condensation, involves the formation of a new carbon-carbon double bond at the C-3 position. For instance, condensation of 5-chloroisatin (B99725) (a related precursor) with thiosemicarbazide (B42300) yields 2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide. nih.gov Similar reactions can be envisioned for this compound with various carbonyl compounds to generate a diverse range of functionalized ylidene derivatives. mdpi.comresearchgate.netresearchgate.net
Formation of C-3 Spirocyclic Derivatives: The reactivity at the C-3 position is extensively utilized in the synthesis of spirooxindoles, a class of compounds where the C-3 carbon of the oxindole (B195798) is a spiro atom common to two rings. nih.gov These are often synthesized through multi-component reactions or cycloadditions. For example, 1,3-dipolar cycloaddition reactions involving an intermediate generated from isatin (B1672199) derivatives (which can be formed from the title compound) can lead to complex spiro-pyrrolidine-oxindoles. mdpi.com The general strategy involves the reaction of the oxindole C-3 position (acting as a nucleophile or as part of a dipole) with a suitable reaction partner to construct the second ring. nih.govclockss.org
| Reaction Type at C-3 | Reagents/Conditions | Product Type |
| Knoevenagel Condensation | Aldehydes/Ketones, Base/Acid catalyst | C-3 Ylidene Oxindoles |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Nitrones, etc. | Spiro-heterocyclic Oxindoles |
| Michael Addition | α,β-Unsaturated compounds, Base catalyst | C-3 Substituted Oxindoles |
Transformations Involving the N-1 Carboxylate Group
The N-1 ethyl carboxylate group significantly influences the reactivity of the nitrogen atom and can be transformed through several key reactions.
The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like lithium hydroxide (B78521) or sodium hydroxide, proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in an acidic workup.
Following hydrolysis, the resulting N-1 carboxylic acid is often unstable and can undergo spontaneous or thermally-induced decarboxylation (loss of CO2) to yield 5-chloro-2-oxoindoline. organic-chemistry.org This two-step sequence provides a method to remove the N-1 protecting/activating group.
Reaction Sequence:
Hydrolysis: this compound + NaOH/H2O → Sodium 5-chloro-2-oxoindoline-1-carboxylate + Ethanol
Acidification/Decarboxylation: Sodium 5-chloro-2-oxoindoline-1-carboxylate + HCl/H2O → 5-chloro-2-oxoindoline + CO2 + NaCl
Transesterification is the process of converting one ester into another. masterorganicchemistry.com For this compound, this involves reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Example of Acid-Catalyzed Transesterification: this compound + R'-OH (excess) --(H+)--> R'-5-chloro-2-oxoindoline-1-carboxylate + Ethanol
This transformation allows for the modification of the ester group, which can be useful for altering the compound's solubility or other physicochemical properties.
Reactivity of the C-5 Chloro Substituent
The chlorine atom at the C-5 position is a halogen substituent on an electron-deficient aromatic ring. While aryl halides are generally unreactive towards nucleophilic substitution compared to alkyl halides, the electronic environment of the oxoindoline ring can facilitate such reactions.
As discussed in section 3.1.1, the electron-withdrawing nature of the oxoindoline system activates the ring towards nucleophilic aromatic substitution (SNAr). libretexts.org The C-2 carbonyl group is para to the C-5 chloro substituent, providing significant resonance stabilization to the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. libretexts.org Consequently, the C-5 chloro group can be displaced by strong nucleophiles such as alkoxides, amines, or thiolates, particularly at elevated temperatures.
General SNAr Reaction: this compound + Nu:⁻ → Ethyl 5-(Nu)-2-oxoindoline-1-carboxylate + Cl⁻
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the chlorine atom at the C5 position is the leaving group. The activating groups are the lactam carbonyl at C2 and the N-ethoxycarbonyl group at N1. While the lactam carbonyl is a moderately electron-withdrawing group, its activating effect at the C5 position (meta) is less pronounced compared to its effect at the C4 and C6 (ortho/para) positions. However, the combined electron-withdrawing nature of the oxoindoline core can render the C5-chloro bond susceptible to displacement by potent nucleophiles under forcing conditions, such as high temperatures. fishersci.co.uk
The general mechanism proceeds via an addition-elimination pathway:
Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org
Elimination: The aromaticity is restored by the departure of the chloride ion, yielding the substituted product. youtube.com
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. youtube.com While specific examples for this compound are not extensively documented, the reactivity pattern is well-established for similarly activated aryl chlorides. fishersci.co.uk However, for many synthetic applications involving the substitution of the C5-chloro group, transition-metal-catalyzed cross-coupling reactions are often more efficient and versatile. fishersci.co.uk
Participation in Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a more common and efficient strategy for the functionalization of the C5-chloro position on the oxoindoline scaffold. These reactions offer milder conditions and broader substrate scope compared to SNAr. wikipedia.org The chlorine atom on the electron-rich oxoindoline ring serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org this compound can react with various aryl or vinyl boronic acids or their esters to produce 5-aryl or 5-vinyl oxoindoline derivatives. The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org
The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond. libretexts.org
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. wikipedia.orglibretexts.org
Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. libretexts.org
| Catalyst Precursor | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 °C |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 100 °C |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dimethoxyethane (DME) | 80 °C |
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orglibretexts.org It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. nih.gov this compound can be coupled with a wide range of primary and secondary amines to yield 5-amino-oxoindoline derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. organic-chemistry.org Sterically hindered phosphine ligands are often employed to facilitate the reaction with less reactive aryl chlorides. wikipedia.org
Ring-Opening and Rearrangement Reactions of the Oxoindoline Scaffold
The strained lactam ring of the oxoindoline scaffold is susceptible to cleavage under certain conditions, leading to ring-opened products or skeletal rearrangements. acs.orgnih.govfigshare.com These transformations can provide access to different heterocyclic systems or functionalized aniline (B41778) derivatives.
One notable transformation is the oxidative cleavage of the C2-C3 bond, which mimics the biological degradation of tryptophan. caltech.edu This can be achieved using various oxidizing agents. The reaction often proceeds through an initial oxidation at the C3 position, followed by fragmentation. The presence of the N-ethoxycarbonyl group can influence the stability of intermediates and the reaction outcome.
Under specific conditions, rearrangements can occur. For instance, treatment of certain 3-substituted oxindoles can lead to ring expansion, affording quinolinone derivatives. researchgate.net While specific studies on this compound are limited, the general reactivity patterns of the oxoindoline core suggest its potential for such transformations. For example, base-catalyzed ring-opening of the lactam is a possibility, which would yield a derivative of 2-(2-amino-5-chlorophenyl)acetic acid. Furthermore, spirooxindole alkaloids, which share the core structure, are known to undergo various ring-opening and rearrangement reactions during their synthesis and derivatization. nih.gov
Tautomerism and Isomerization Pathways
Keto-Enol Tautomerism: this compound can theoretically exist in equilibrium with its enol tautomer, ethyl 5-chloro-2-hydroxy-1H-indole-1-carboxylate. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org
Keto form: The standard 2-oxoindoline structure.
Enol form: Features a hydroxyl group at C2 and a double bond between C2 and C3.
For most simple ketones and lactams, the keto form is overwhelmingly favored at equilibrium due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com However, the stability of the enol form can be enhanced by factors such as aromaticity, conjugation, or intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In the case of the oxoindoline system, enolization would disrupt the aromaticity of the adjacent benzene ring, which generally disfavors the enol tautomer. Spectroscopic studies on related oxindole derivatives typically confirm the predominance of the keto form in solution. orientjchem.orgacs.org
E/Z Isomerization: Isomerization is relevant for derivatives of this compound that possess an exocyclic double bond at the C3 position (i.e., 3-ylideneoxindoles). These compounds can exist as E and Z geometric isomers. The interconversion between these isomers can often be facilitated by acid, base, or light. whiterose.ac.ukresearchgate.net The thermodynamic stability of each isomer depends on the steric and electronic properties of the substituents on the double bond. While the parent compound itself does not exhibit E/Z isomerism, its derivatives synthesized via Knoevenagel condensation or similar reactions at the C3-methylene group would be subject to this phenomenon. whiterose.ac.uk
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Ethyl 5 Chloro 2 Oxoindoline 1 Carboxylate Analogues
Rational Design of Oxoindoline-Based Chemical Libraries
The rational design of chemical libraries centered around the oxoindoline core involves a systematic approach to introduce structural diversity and optimize biological activity. This strategy often employs computational methods and a deep understanding of the target's binding site to guide the synthesis of focused libraries of compounds. The goal is to explore the chemical space around the oxoindoline scaffold to identify key structural features that enhance potency and selectivity for a specific biological target.
One common approach is scaffold modification, where the core oxoindoline structure is altered to improve its drug-like properties. Another key strategy is fragment-based drug design, where small molecular fragments that bind to the target are identified and then linked or grown to create more potent molecules. Furthermore, diversity-oriented synthesis is utilized to generate a wide array of structurally diverse oxoindoline derivatives, which can then be screened against a panel of biological targets to identify novel activities.
Impact of Substituent Variation on the Oxoindoline Core
The biological activity and physicochemical properties of oxoindoline derivatives can be significantly modulated by introducing various substituents at different positions of the core structure.
Halogenation, particularly at the C-5 position of the oxoindoline ring, plays a crucial role in modulating the compound's molecular interactions and, consequently, its biological activity. The presence of a chlorine atom at this position, as in Ethyl 5-chloro-2-oxoindoline-1-carboxylate, can influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds.
Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, which can contribute to the binding affinity of a ligand to its target protein. The chlorine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich pockets in the binding site. This can lead to enhanced potency and selectivity. Moreover, the electron-withdrawing nature of chlorine can affect the acidity of the N-H proton (in the absence of N-1 substitution) and the reactivity of the C-3 position. In a study of spirooxindole-based dual inhibitors of HDAC and MDM2, a chlorine atom at the C-6 position of the isatin (B1672199) scaffold (structurally related to the 5-position of oxindole) was found to exhibit relatively good inhibitory activity against MDM2. nih.gov
The N-1 position of the oxoindoline core is a key site for modification, and the nature of the substituent at this position can significantly impact the compound's conformation, reactivity, and biological activity. The ethyl carboxylate group in this compound serves as an electron-withdrawing group, which can influence the electronic distribution within the aromatic ring and the reactivity of the C-3 position.
The N-1 substituent can also play a crucial role in orienting the molecule within the binding pocket of a target protein. By introducing different alkyl or aryl groups, or functional groups capable of forming specific interactions such as hydrogen bonds, the binding affinity and selectivity of the compound can be fine-tuned. For instance, the N-ethoxycarbonyl group can act as both an activating and a protecting group in certain chemical reactions, highlighting its influence on the reactivity of the oxoindoline scaffold. nih.gov
The C-3 position of the 2-oxoindoline core is highly versatile and amenable to a wide range of chemical modifications, making it a focal point for enhancing biological potential. This position is often involved in key interactions with the target protein, and introducing substituents at C-3 can lead to significant improvements in potency and selectivity.
A common strategy involves the introduction of spirocyclic systems at the C-3 position. Spiro-oxindoles, for example, have emerged as a particularly potent class of MDM2-p53 interaction inhibitors. researchgate.netnih.govmdpi.com The rigid spirocyclic framework can precisely position key pharmacophoric groups into the binding pockets of the target protein. Furthermore, the C-3 position can be functionalized with various groups to introduce additional points of interaction. For instance, the introduction of aromatic or heterocyclic rings can lead to beneficial π-π stacking or hydrogen bonding interactions.
Ester Group Modifications and Bioisosteric Replacements
The ethyl ester group at the N-1 position of this compound is a key functional group that can be modified to improve the compound's pharmacokinetic and pharmacodynamic properties. Ester groups can be susceptible to hydrolysis by esterases in the body, which can affect the compound's stability and duration of action.
Bioisosteric replacement is a common strategy in medicinal chemistry to address such liabilities. This involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of retaining or improving biological activity while enhancing other properties like metabolic stability. For the ethyl ester group, potential bioisosteres include amides, small heterocyclic rings like oxadiazoles (B1248032) or triazoles, or other functionalities that can mimic the hydrogen bonding and electronic properties of the ester. These modifications can lead to compounds with improved metabolic stability and oral bioavailability.
Structure-Activity Relationship Studies for Specific Target Interactions
The inhibition of the MDM2-p53 protein-protein interaction is a promising strategy for cancer therapy. Spiro-oxindole derivatives have been extensively studied as potent and selective MDM2 inhibitors. The general structure-activity relationships for this class of compounds highlight the importance of specific substitutions on the oxoindoline core and the spirocyclic moiety.
A key interaction involves the oxoindoline core mimicking the Trp23 residue of the p53 peptide, fitting into a hydrophobic pocket on the MDM2 protein. The 5-chloro substituent on the oxoindoline ring can enhance binding affinity through favorable interactions within this pocket. The spirocyclic portion of the molecule is crucial for positioning other key substituents that mimic the Leu26 and Phe19 residues of p53.
The following table summarizes the structure-activity relationship of some spiro-oxindole MDM2 inhibitors:
| Compound | R1 | R2 | R3 | MDM2 Ki (nM) |
| MI-219 | H | 3-chlorophenyl | 4-chlorophenyl | 5 |
| MI-63 | H | 3-chlorophenyl | 4-chlorophenyl | 3 |
| Data derived from studies on spiro-oxindole inhibitors. |
Table 1: Structure-Activity Relationship of Spiro-Oxindole MDM2 Inhibitors. This table is illustrative and based on general findings in the field.
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by delaying the absorption of carbohydrates from the small intestine. While specific SAR studies on this compound analogues as α-glucosidase inhibitors are limited, studies on related 5-fluoro-2-oxindole derivatives provide valuable insights into the potential role of halogenation and other substitutions. nih.gov
In a study of 5-fluoro-2-oxindole derivatives, it was found that the introduction of a fluorine atom at the 5-position of the oxoindole ring was beneficial for α-glucosidase inhibitory activity. nih.gov This suggests that a halogen at this position, such as the chlorine in this compound, could also contribute positively to the inhibitory activity. The study also explored various substitutions at the C-3 position, revealing that the nature of the substituent significantly impacts the inhibitory potency.
The following table presents the α-glucosidase inhibitory activity of some 5-fluoro-2-oxindole derivatives:
| Compound | R (Substituent at C-3) | α-glucosidase IC50 (µM) |
| 3d | 4-chlorobenzylidene | 49.89 ± 1.16 |
| 3f | 4-bromobenzylidene | 35.83 ± 0.98 |
| 3i | 4-nitrobenzylidene | 56.87 ± 0.42 |
| Acarbose (Reference) | 569.43 ± 43.72 | |
| Data from Yang et al., 2021. nih.gov |
Table 2: α-Glucosidase Inhibitory Activity of 5-fluoro-2-oxindole Derivatives. nih.gov
These findings suggest that the 5-chloro-2-oxoindoline scaffold is a promising starting point for the development of novel α-glucosidase inhibitors, and further exploration of substitutions at the C-3 and N-1 positions could lead to the discovery of potent and selective agents.
Correlating Structural Features with Biological Response Mechanisms
Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the structural requirements for various biological activities, including antimicrobial and anticancer effects.
For instance, a series of 5-chloro-indole-2-carboxylate derivatives, which are closely related to the oxoindoline scaffold, have been synthesized and evaluated for their antiproliferative activity as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com In these studies, modifications were made at the 3-position of the indole (B1671886) ring. The research revealed that the nature of the substituent at this position significantly influences the inhibitory activity.
One study demonstrated that the introduction of a phenethylamino)methyl group at the 3-position of ethyl 5-chloro-1H-indole-2-carboxylate resulted in compounds with significant antiproliferative activity. mdpi.com Further modifications to the phenyl ring of the phenethyl moiety led to a range of activities. For example, the addition of a pyrrolidin-1-yl, piperidin-1-yl, or 2-methylpyrrolidin-1-yl group to the phenyl ring generally enhanced the inhibitory potency against EGFR and BRAFV600E. mdpi.com
The position of the substituent on the phenyl ring was also found to be critical. A derivative with a meta-piperidinyl substituent (3e) was identified as the most potent EGFR inhibitor in the series, with an IC50 value of 68 nM, which was more potent than the reference drug erlotinib (B232). mdpi.com This highlights the importance of the spatial arrangement of the substituent for optimal interaction with the target enzyme.
The following interactive data table summarizes the antiproliferative and enzyme inhibitory activities of a series of ethyl 5-chloro-1H-indole-2-carboxylate derivatives.
These findings suggest that the 5-chloro-indole-2-carboxylate scaffold is a promising starting point for the development of potent anticancer agents. The SAR from these studies indicates that bulky, heterocyclic substituents on a side chain at the 3-position can significantly enhance the biological activity, likely by providing additional binding interactions within the active sites of EGFR and BRAF kinases.
Conformational Analysis of Spirocyclic Oxoindoline Derivatives
Spirocyclic oxoindolines represent a fascinating class of compounds where a carbocyclic or heterocyclic ring is fused to the C3 position of the oxoindoline core through a common carbon atom, known as the spiro-center. This structural feature imparts a three-dimensional and rigid conformation to the molecule, which is often associated with enhanced biological activity and selectivity. nih.gov The conformational rigidity of spirooxindoles can pre-organize the pharmacophoric elements in a specific spatial arrangement, which can lead to a more favorable binding to the target protein. researchgate.net
The synthesis of spirooxindole derivatives is often achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition, which allows for the rapid generation of molecular diversity with high stereoselectivity. bohrium.com The resulting spirooxindoles can have multiple stereocenters, and the specific stereochemistry can have a profound impact on their biological activity.
Influence of Spiro-Centers on Molecular Rigidity and Binding Affinity
The influence of the spiro-center on molecular rigidity and binding affinity is evident in studies of various spirooxindole derivatives. For example, in a series of spiro[indoline-3,3′-pyrrolidine]-2-one derivatives investigated as 5-HT6 receptor ligands, the rigid spirocyclic scaffold was crucial for achieving high affinity. The specific orientation of the substituents on the pyrrolidine (B122466) ring, dictated by the stereochemistry of the spiro-center, was found to be a key determinant of the binding potency.
Computational studies, such as molecular docking, have further elucidated the role of the spiro-center in binding. These studies often reveal that the rigid conformation of spirooxindoles allows for precise positioning of key functional groups within the binding pocket of a target protein, leading to specific and strong interactions. For instance, docking studies of novel spirooxindole derivatives with potential anticancer activity have shown that the rigid framework allows for optimal interactions with key residues in the active sites of enzymes like EGFR. mdpi.com
The following interactive data table presents a selection of spirooxindole derivatives and their reported biological targets, highlighting the diversity of activities associated with this rigid scaffold.
Mechanistic Insights into Biological Interactions of Oxoindoline Derivatives Focus on Modes of Action
Identification of Molecular Targets and Pathways Modulated by Oxoindoline Carboxylates
Oxoindoline carboxylate derivatives have been identified as modulators of several critical biological pathways, primarily implicated in cancer progression. Their molecular interactions are diverse, ranging from the disruption of protein-protein interactions to the direct inhibition of key enzymes. This versatility makes them a valuable class of compounds for developing targeted therapeutic agents. Research has highlighted their ability to interfere with pathways essential for tumor cell survival and proliferation, such as those regulated by the p53 tumor suppressor and various protein kinases. mdpi.commdpi.com
A crucial strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein. In many cancers where p53 remains non-mutated (wild-type), its function is suppressed by its negative regulator, the murine double minute 2 (MDM2) protein. mdpi.comnih.gov The interaction between p53 and MDM2 leads to the degradation of p53, thereby preventing it from carrying out its functions of inducing cell cycle arrest or apoptosis in response to cellular stress. nih.govmdpi.com
Oxoindoline derivatives, particularly those with a spiro-fused architecture (spirooxindoles), have emerged as highly potent inhibitors of the MDM2-p53 protein-protein interaction. mdpi.comacs.org These compounds are designed to fit into a specific hydrophobic pocket on the MDM2 protein, the same site where p53 binds. mdpi.com By occupying this pocket, the oxoindoline inhibitors physically block the binding of p53 to MDM2. This disruption liberates p53 from MDM2-mediated degradation, leading to its accumulation and activation within the cancer cell. mdpi.comnih.gov Structural studies have shown that the oxoindoline core can effectively mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that are essential for its binding to MDM2. mdpi.com This targeted inhibition has been demonstrated to be highly selective for cancer cells with wild-type p53. nih.gov
Table 1: Inhibitory Activity of Spirooxindole Derivatives on the MDM2-p53 Interaction
| Compound | Target Cell Line | Inhibitory Activity (IC50) | Assay Type |
|---|---|---|---|
| 3,3'-Spirocyclopentene Oxindole (B195798) Derivative | SJSA-1 | 0.96 µM | Antiproliferative |
| 3,3'-Spirocyclopentene Oxindole Derivative | HCT116 p53-wt | 2.9 µM | Antiproliferative |
| 3,3'-Spirocyclopentene Oxindole Derivative | - | 3.1 nM | HTRF Assay |
| MI-219 | - | ~5.7 nM (Ki) | Binding Assay |
Data synthesized from research on spirooxindole derivatives as MDM2-p53 inhibitors. mdpi.comnih.gov
Beyond disrupting protein-protein interactions, oxoindoline carboxylates have been shown to function as potent enzyme inhibitors. Their targets often include protein kinases, which are critical regulators of cell signaling, and other enzymes like α-glucosidase, which is involved in carbohydrate metabolism. nih.govnih.gov
Kinase Inhibition: Certain mutations in protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF, lead to their over-activation, driving the growth of various cancers. mdpi.com Novel series of 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of these mutant kinases. mdpi.com For instance, specific derivatives have shown significant inhibitory activity against EGFR carrying the T790M mutation (EGFRT790M), which confers resistance to some standard therapies. These compounds have also demonstrated activity against the BRAFV600E mutant. mdpi.com Molecular docking studies suggest that the 5-chloro-indolyl moiety of these inhibitors inserts deep into the hydrophobic pocket of the kinase's active site, establishing key interactions that block its function. nih.gov
Table 2: Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Compound 3e (m-piperidin-1-yl derivative) | EGFRT790M | 68 nM |
| Erlotinib (B232) (Reference) | EGFRT790M | 80 nM |
| Compound 5f (p-morpholin-1-yl derivative) | EGFRWT | - |
| Staurosporine (Reference) | - | - |
Data from studies on 5-chloro-indole derivatives as kinase inhibitors. mdpi.comnih.gov
α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. espublisher.com Inhibiting this enzyme is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govespublisher.com While research directly on "Ethyl 5-chloro-2-oxoindoline-1-carboxylate" as an α-glucosidase inhibitor is limited, various heterocyclic compounds containing scaffolds structurally related to the oxoindoline core have demonstrated potent α-glucosidase inhibitory activity, often superior to the standard drug acarbose. nih.govmdpi.com Kinetic studies of these inhibitors often reveal a competitive mode of inhibition, indicating that they vie with the natural substrate for binding at the enzyme's active site. researchgate.net
Cellular Mechanisms of Action (excluding clinical outcomes)
The molecular interactions of oxoindoline derivatives translate into distinct effects at the cellular level. By targeting fundamental cellular machinery, these compounds can halt proliferation and trigger programmed cell death in pathological contexts like cancer.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or malignant cells. nih.gov A primary outcome of activating the p53 pathway via MDM2 inhibition is the induction of apoptosis. mdpi.commdpi.com Similarly, inhibiting key survival kinases can also trigger this cell death program.
Derivatives of 5-chloro-indole have been shown to effectively induce apoptosis in cancer cell lines. nih.gov The mechanism involves the modulation of key proteins in the apoptotic cascade. Treatment with these compounds leads to a significant increase in the expression levels of pro-apoptotic proteins such as Bax and the activation of executioner caspases, including caspase-3 and caspase-8. nih.gov Concurrently, these derivatives decrease the levels of anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspase-3 is a critical step, as this enzyme is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis and, ultimately, cell death. nih.govnih.gov
Table 3: Apoptotic Effects of 5-Chloro-indole Derivatives in Cancer Cell Lines
| Compound | Effect | Measurement | Result vs. Control/Reference |
|---|---|---|---|
| Compound 5f | Caspase-3 Activation | Protein Level (pg/mL) | 560.2 (Higher than Staurosporine) |
| Compound 5g | Caspase-3 Activation | Protein Level (pg/mL) | 542.5 (Higher than Staurosporine) |
| Staurosporine (Reference) | Caspase-3 Activation | Protein Level (pg/mL) | 503.2 |
Data from a study evaluating the pro-apoptotic activity of 5-chloro-indole derivatives. nih.gov
In addition to inducing apoptosis, oxoindoline derivatives can prevent cancer cell proliferation by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By inhibiting targets like MDM2, these compounds can activate p53, which in turn transcriptionally activates proteins that halt the cell cycle, typically at the G1/S or G2/M checkpoints, to allow for DNA repair or to initiate apoptosis. mdpi.com
Studies on potent oxoindoline-based MDM2 inhibitors have demonstrated their ability to cause cell cycle arrest at the G1/S phase. mdpi.com Similarly, other related heterocyclic compounds, such as 7-chloroquinoline (B30040) derivatives, have been shown to induce significant cell death by arresting the cell cycle in the G0/G1 phase in human bladder carcinoma cells. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, effectively stopping their division and proliferation.
Allosteric Modulation and Orthosteric Binding Site Analysis
The mechanism by which a compound modulates its target can be broadly classified as either orthosteric or allosteric. nih.gov
Orthosteric inhibitors bind directly to the active site of an enzyme or the primary binding site of a receptor, where the natural substrate or ligand binds. This binding is typically competitive. quora.com
Allosteric modulators bind to a different, topographically distinct site on the protein. quora.comnih.gov This binding induces a conformational change in the protein that alters the shape of the active site, thereby modulating the protein's activity either positively (Positive Allosteric Modulator, PAM) or negatively (Negative Allosteric Modulator, NAM). nih.gov
The oxoindoline derivatives discussed here primarily function as orthosteric inhibitors. The spirooxindole-based MDM2 inhibitors are classic examples of orthosteric competitors; they bind directly to the p53-binding pocket on MDM2, physically preventing the p53 protein from binding. mdpi.com Likewise, the kinase inhibitors derived from the 5-chloro-indole-2-carboxylate scaffold act by occupying the ATP-binding pocket within the kinase domain, which is the enzyme's active site. mdpi.comnih.gov
While the primary mechanism for these compounds is orthosteric inhibition, the principles of allostery are crucial in drug design. Allosteric sites are generally less conserved across protein families than active sites, meaning allosteric drugs can offer higher selectivity and potentially fewer side effects. nih.govnih.gov The binding of an allosteric modulator can also affect the binding affinity of an orthosteric ligand. researchgate.netmdpi.com While current research on oxoindoline carboxylates focuses on orthosteric interactions, future drug design could explore the potential for allosteric modulation of their targets to achieve different pharmacological profiles.
Elucidation of Signaling Pathways Perturbed by Oxoindoline Compounds
The oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While direct studies on this compound are limited, research on closely related 5-chloro-indole and oxoindoline derivatives provides substantial insights into the signaling pathways likely perturbed by this class of compounds. The primary mechanism of action for many oxoindoline derivatives involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
A significant body of research points towards the role of 5-chloro-substituted indole (B1671886) and oxoindoline derivatives as potent inhibitors of receptor tyrosine kinase (RTK) pathways, particularly those involved in cancer progression. mdpi.comacs.org Notably, derivatives of 5-chloro-indole-2-carboxylate have been identified as potent inhibitors of the mutant EGFR/BRAF signaling pathways, which are frequently over-activated in various malignancies. mdpi.com
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the MAPK (RAS-RAF-MEK-ERK) and PI3K-Akt pathways, leading to cell proliferation, survival, and migration. The BRAF kinase is a key component of the MAPK pathway. Mutations in EGFR and BRAF can lead to constitutive activation of these pathways, driving tumor growth.
Research on a series of 5-chloro-indole-2-carboxylate derivatives has demonstrated their ability to inhibit both EGFR and BRAF kinases with high potency. mdpi.com These compounds have shown significant antiproliferative activity against various cancer cell lines. mdpi.com The inhibitory action of these compounds on the EGFR/BRAF pathways disrupts the downstream signaling cascade, leading to a reduction in cancer cell proliferation.
The table below summarizes the in vitro inhibitory activities of several 5-chloro-indole-2-carboxylate derivatives against EGFR and BRAFV600E, as well as their growth inhibitory effects on a cancer cell line.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (nM) |
| 3a | EGFR | 89 | Panc-1 | 42 |
| BRAFV600E | 67 | |||
| 3b | EGFR | 75 | Panc-1 | 38 |
| BRAFV600E | 58 | |||
| 3e | EGFR | 68 | Panc-1 | 29 |
| BRAFV600E | 35 | |||
| Erlotinib (Reference) | EGFR | 80 | Panc-1 | 33 |
| Vemurafenib (B611658) (Reference) | BRAFV600E | 30 | - | - |
Data sourced from a study on 5-chloro-indole-2-carboxylate derivatives. mdpi.com The specific substitutions for compounds 3a, 3b, and 3e are detailed in the source publication.
The data indicates that these 5-chloro-indole-2-carboxylate derivatives exhibit potent, dual inhibition of both EGFR and BRAFV600E. mdpi.com Notably, compound 3e demonstrated superior potency against both kinases compared to the reference drug erlotinib in the EGFR assay and showed comparable potency to vemurafenib in the BRAFV600E assay. mdpi.com This dual inhibitory action is a desirable characteristic in cancer therapeutics as it can potentially overcome resistance mechanisms that may arise from the redundancy and crosstalk between signaling pathways.
Furthermore, the broader class of oxoindoline derivatives has been extensively investigated as inhibitors of angiokinases, which are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. acs.org Key angiokinases include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). acs.org Inhibition of these signaling pathways is a clinically validated strategy for cancer treatment, as it can starve tumors of the blood supply necessary for their growth and metastasis.
While specific data for this compound is not available, the established activity of the 5-chloro-oxoindoline scaffold as a kinase inhibitor suggests that it likely perturbs these critical signaling pathways. The perturbation of the EGFR/BRAF and angiokinase signaling cascades by oxoindoline derivatives underscores their therapeutic potential and provides a clear mechanistic framework for their biological interactions.
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 5 Chloro 2 Oxoindoline 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed and verified NMR data (¹H, ¹³C, and 2D) for Ethyl 5-chloro-2-oxoindoline-1-carboxylate are not present in the available scientific literature.
Proton (¹H) NMR Analysis
Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in this compound are not documented.
Carbon-13 (¹³C) NMR Analysis
A definitive list of ¹³C NMR chemical shifts for each carbon atom in the this compound molecule is not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Published studies detailing the use of COSY, HSQC, or HMBC experiments to confirm the structural assignments of this compound could not be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight can be calculated based on the chemical formula (C₁₁H₁₀ClNO₃), specific experimental mass spectrometry data is not available.
High-Resolution Mass Spectrometry (HRMS)
Experimentally determined high-resolution mass spectrometry data, which would provide the precise molecular weight and elemental composition, along with analysis of fragmentation patterns for this compound, are not reported in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
A recorded IR spectrum with specific absorption frequencies (cm⁻¹) for the functional groups present in this compound is not available in public databases or scientific articles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific experimental UV-Vis absorption data (such as absorption maxima, λmax, and molar absorptivity) for this compound could be located. This information is essential for describing the specific electronic transitions (e.g., π→π* or n→π*) characteristic of its chromophore.
X-ray Crystallography for Precise 3D Molecular Structure Determination
There are no published crystal structures for this compound in crystallographic databases. Consequently, a detailed discussion of its three-dimensional structure, including unit cell parameters, bond lengths, and bond angles, is not possible.
Absolute Configuration Assignment
Without an X-ray crystal structure determined from a chiral crystal, the assignment of the absolute configuration for this compound cannot be performed.
Conformational Analysis in the Solid State
A conformational analysis, which describes the arrangement of atoms and the planarity of ring systems in the solid state, is contingent on the availability of X-ray crystallographic data. As none was found, this subsection cannot be addressed.
Advanced Chromatographic Techniques for Purity and Analysis
While general principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established for analyzing organic molecules, no specific methods, such as column types, mobile phases, or retention times, have been published for the purity determination and analysis of this compound.
Computational Chemistry and Theoretical Studies on Ethyl 5 Chloro 2 Oxoindoline 1 Carboxylate and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rsc.org It is effective for determining theoretical values for properties like standard redox potentials, especially when corrected for solvation and thermal effects. rsc.org For oxindole (B195798) and isatin (B1672199) analogues, DFT calculations are employed to analyze molecular geometry, hyper-conjugative interactions, and properties related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uokerbala.edu.iq The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower stability. uokerbala.edu.iqnih.gov
Studies on substituted isatins have shown that the introduction of different functional groups, such as chloro, fluoro, methyl, or methoxy (B1213986) groups, alters the electron density and, consequently, the HOMO-LUMO energy gap. uokerbala.edu.iq For instance, in many substituted isatin derivatives, the HOMO-LUMO gap decreases compared to the parent molecule, indicating increased reactivity. uokerbala.edu.iq DFT analysis of related quinoline (B57606) derivatives also highlights the importance of the HOMO-LUMO gap, with a large gap (e.g., 4.2907 eV) classifying a compound as a "hard" material with low polarizability and reactivity. nih.gov These calculations provide a foundation for understanding the electronic characteristics of Ethyl 5-chloro-2-oxoindoline-1-carboxylate, predicting how the 5-chloro and N-ethoxycarbonyl substituents influence its stability and reactivity.
Time-Dependent DFT (TD-DFT) extends these principles to predict electronic excitation energies and spectroscopic properties, which can be compared with experimental UV-Vis spectra. arabjchem.org
Table 1: DFT-Calculated Electronic Properties of Selected Oxindole Analogues
| Compound/Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
| Oxindole Derivative C-1 | DFT | - | - | 3.332 | The position of a second chlorine atom affects molecular stability. semanticscholar.org |
| Oxindole Derivative C-2 | DFT | - | - | 3.822 | Compound C-1 has a smaller energy gap, suggesting higher reactivity than C-2. semanticscholar.org |
| Isatin Derivatives | B3LYP/6‑311++G(2d,2p) | - | - | Varies | Substituents generally decrease the HOMO-LUMO energy gap, making the molecules less stable. uokerbala.edu.iq |
| Quinoline-based Peptoid 5a | B3LYP/6-311G(d,p) | -5.99 | -1.58 | 4.41 | FMO analysis helps predict the reactivity and stability of the peptoids. arabjchem.org |
| Quinoline-based Peptoid 5b | B3LYP/6-311G(d,p) | -5.90 | -1.77 | 4.13 | Compound 5b is slightly more reactive than 5a due to extended conjugation. arabjchem.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential. nih.gov
For isatin and its derivatives, MEP analysis reveals that the electron-rich negative potential is concentrated around the oxygen atoms of the carbonyl groups, making them likely sites for electrophilic interactions. researchgate.net Conversely, positive potential is often located around the N-H group, indicating a site for nucleophilic interaction. chemrxiv.org The introduction of a chlorine atom, as in this compound, is known to create an additional region of negative electrostatic potential. researchgate.net This modification can significantly influence how the molecule interacts with biological receptors, potentially enhancing binding or altering its activity profile. researchgate.net MEP analysis thus provides critical insights into the intermolecular interactions that govern the biological function of the molecule. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. researchgate.netnih.gov
Molecular docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score (in kcal/mol). researchgate.netnih.gov A lower binding energy generally indicates a more stable and favorable interaction.
Oxindole and isatin derivatives have been extensively studied using molecular docking against various targets. For example, docking studies of oxindole derivatives against Cyclin-Dependent Kinase 2 (CDK2) have shown that modifications to the oxindole core significantly affect binding affinity. mdpi.com Similarly, novel oxindole-based compounds have been docked into the active sites of kinases like FLT3, revealing key interactions such as hydrogen bonds with residues like Glu81 and Leu83 and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov Studies on isatin derivatives as Monoamine Oxidase (MAO) inhibitors have used docking to explain their binding affinity and selectivity, noting that substitutions at the C5 position can enhance the affinity toward MAO-B. nih.gov
For this compound, docking simulations would be used to predict its binding mode and affinity for various potential targets. The analysis would focus on identifying specific interactions, such as hydrogen bonds involving the carbonyl oxygen or π-π stacking interactions involving the aromatic ring, which are crucial for stable binding. mdpi.com
Table 2: Molecular Docking Results for Selected Oxindole/Isatin Analogues
| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed |
| Oxindole derivative 5l | CDK2 | - | Hydrogen bonds with Glu81, Leu83, Gln85, Lys89; Hydrophobic contacts. nih.gov |
| Isatin derivative | MAO-B | - | The capacity to connect the enzyme's substrate cavity and entrance cavity explains the binding affinity. nih.gov |
| (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) | E. coli MurB | -8.11 | Hydrogen bonds with Tyr157, Lys261, and Ser228. mdpi.com |
| N-alkyl-isatin-3-imino aromatic amine (4d) | EGFR Tyrosine Kinase | -7.33 | Docking score suggests potential for inhibition. nih.gov |
While molecular docking often treats ligands and receptors as rigid or semi-flexible entities, molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movements of atoms and molecules over time. MD simulations are used to study the conformational flexibility of both the ligand and the target protein upon binding, offering a deeper understanding of the stability of the complex. arabjchem.org
The Reference Interaction Site Model (RISM) is a theoretical approach that can be used to study the conformational flexibility of molecules while accounting for solvation effects. mdpi.com Such methods allow for an assessment of the conformational changes a molecule like this compound might undergo in a biological environment. mdpi.com By analyzing the trajectory of an MD simulation, researchers can identify stable conformations, understand the dynamics of key intermolecular interactions (like hydrogen bonds), and calculate binding free energies more accurately. This information is vital for designing analogues with improved binding characteristics and optimized pharmacological profiles.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com
QSAR studies on oxindole derivatives have been used to create models that predict binding affinity based on various molecular descriptors. mdpi.com In one study, a set of newly designed oxindole derivatives were evaluated using docking procedures and QSAR calculations to identify the most promising structures for inhibiting CDK proteins. mdpi.com The results indicated that modifications at different positions on the oxindole core have a considerable effect on the binding affinity. mdpi.com
Similarly, Structure-Activity Relationship (SAR) analyses of isatin derivatives have provided valuable insights. For example, studies on MAO inhibitors have concluded that halogen substitution at the C-5 position of the isatin ring can increase affinity toward MAO-B. nih.gov This finding is directly relevant to this compound, suggesting that the 5-chloro substituent is likely a key determinant of its biological activity profile. By building QSAR models based on a series of analogues, it is possible to predict the activity of new compounds and prioritize the synthesis of the most promising candidates. mdpi.com
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. elsevierpure.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features crucial for therapeutic effects.
For analogues of this compound, such as substituted indolin-2-ones and related heterocyclic systems, QSAR models are developed by calculating a range of molecular descriptors. nih.govtandfonline.com These descriptors quantify various physicochemical properties of the molecules. The goal is to create a statistically robust model that can accurately forecast the biological activity of newly designed compounds before their synthesis, thereby saving significant time and resources. nih.govmdpi.com
Key Steps in QSAR Modeling:
Data Set Collection: A series of indolin-2-one analogues with experimentally determined biological activities (e.g., enzyme inhibition IC₅₀ values) is compiled.
Descriptor Calculation: 2D and 3D molecular descriptors are generated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. nih.gov
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting) are used to build the QSAR equation linking the descriptors to the activity. nih.gov
Model Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.com
Table 1: Illustrative Molecular Descriptors Used in QSAR for 2-Oxoindoline Analogues
| Descriptor | Description | Potential Influence on Biological Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Relates to the compound's hydrophobicity and ability to cross cell membranes. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Influences solubility, absorption, and distribution. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors (HBD) | Count of O-H and N-H bonds | Crucial for specific interactions with biological targets like enzymes and receptors. |
| Number of Hydrogen Bond Acceptors (HBA) | Count of nitrogen and oxygen atoms | Important for forming hydrogen bonds with the target protein. |
Studies on related quinazolinone and indole (B1671886) derivatives have successfully used 2D and 3D-QSAR models to guide the synthesis of compounds with enhanced antitumor and antioxidant activities, respectively. mdpi.comrsc.org These models highlight which structural modifications, such as adding specific substituents at particular positions, are most likely to improve efficacy. rsc.org
In Silico Reaction Mechanism Studies
Computational methods, especially Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. zsmu.edu.ua For the synthesis of this compound and its analogues, in silico studies can map out the entire reaction pathway, identify transition states, and calculate activation energies. beilstein-journals.orgresearchgate.net This knowledge is critical for optimizing reaction conditions to improve yields and selectivity.
A DFT analysis of a synthetic route can:
Identify Intermediates: Determine the structure and stability of transient species formed during the reaction.
Calculate Energy Barriers: Compute the activation energy for each step, identifying the rate-determining step of the reaction. beilstein-journals.org
Explain Regioselectivity: Predict why a reaction favors one product over another by comparing the energy profiles of different possible pathways. researchgate.net
Assess Catalyst Effects: Model the role of a catalyst in lowering the activation energy and facilitating the reaction. acs.org
For instance, the synthesis of the indole core often involves complex cyclization reactions. researchgate.net Computational studies can model these intramolecular processes, revealing the precise geometric and electronic factors that drive the ring closure. zsmu.edu.ua By simulating the reaction in the presence of different solvents or catalysts, chemists can predict the optimal conditions before heading to the lab. zsmu.edu.ua
Table 2: Typical Stages of an In Silico Reaction Mechanism Study
| Stage | Computational Method | Objective |
|---|---|---|
| 1. Geometry Optimization | DFT (e.g., B3LYP) | Determine the lowest energy structure of reactants, intermediates, transition states, and products. |
| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Locate the highest energy point (saddle point) along the reaction coordinate connecting reactant and product. |
| 3. Frequency Analysis | DFT | Confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). |
| 4. Energy Profile Construction | Single-Point Energy Calculations | Map the free energy changes throughout the reaction to visualize the pathway and determine activation energies. beilstein-journals.org |
| 5. Solvent Effects | Polarizable Continuum Model (PCM) | Simulate the reaction in a solvent to provide more realistic energy calculations. zsmu.edu.ua |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational technique used to identify new, structurally diverse compounds with the potential to bind to a specific biological target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect. nih.govmdpi.com
The process begins by creating a pharmacophore model, which can be done in two ways:
Ligand-Based: If several active molecules are known, their structures are aligned to extract common chemical features essential for activity. longdom.org
Structure-Based: If the 3D structure of the biological target (e.g., an enzyme) is known, the model is built based on the key interaction points within the binding site. longdom.org
Once a validated pharmacophore model is developed, it is used as a 3D query for virtual screening. nih.gov In this process, large digital libraries containing millions of compounds (such as the ZINC database) are computationally searched to find molecules that match the pharmacophore model. frontiersin.org The resulting "hits" are compounds that are predicted to be active and can be prioritized for further investigation, such as molecular docking and experimental testing. nih.gov This approach significantly accelerates the discovery of novel lead compounds. frontiersin.org
Table 3: Example Pharmacophore Features for an Indolin-2-one Analogue Targeting a Kinase
| Feature | Description | Example Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., carbonyl oxygen) | Forms a hydrogen bond with an amino acid like lysine (B10760008) in the kinase hinge region. |
| Hydrogen Bond Donor (HBD) | An N-H or O-H group (e.g., indole N-H) | Donates a hydrogen bond to a backbone carbonyl of an amino acid like glutamate. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the benzene (B151609) ring of the indole core) | Engages in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. |
| Hydrophobic Feature (H) | A non-polar group (e.g., the chloro-substituent) | Fits into a hydrophobic pocket of the binding site, interacting with residues like leucine (B10760876) or valine. |
The virtual screening workflow typically involves multiple filtering steps. After an initial pharmacophore-based search, the hit list is often refined using molecular docking to predict the binding mode and affinity of the compounds more accurately. mdpi.com This combined strategy enriches the final selection with compounds that have a higher probability of being genuinely active, making the drug discovery process more efficient. nih.gov
Future Perspectives and Emerging Research Directions for Oxoindoline Carboxylates
Development of Sustainable and Green Synthetic Methodologies
The synthesis of oxoindoline derivatives is increasingly guided by the principles of green chemistry. Future research will focus on developing methods that minimize waste, avoid hazardous solvents, and utilize renewable resources. sjp.ac.lk Key areas include the use of water as a reaction medium, the application of photocatalysis, and the development of reusable catalysts like magnetic nanoparticles. nih.govjsynthchem.com Continuous-flow synthesis is another emerging area, offering a waste-minimized protocol for producing oxindoles through C(sp³)–H activation. acs.org These sustainable approaches are crucial for making the synthesis of complex pharmaceutical intermediates more environmentally benign and economically viable. researchgate.net
Exploration of Novel Chemical Transformations and Applications in Complex Molecule Synthesis
The oxoindoline scaffold serves as a linchpin for the construction of complex molecular architectures. rsc.org Future research will continue to uncover novel transformations of oxoindoline carboxylates. This includes the development of new catalytic systems, such as those based on palladium, rhodium, or copper, to achieve highly stereoselective functionalization of the oxoindoline core. organic-chemistry.orgnih.gov These advanced synthetic methods enable the creation of diverse molecular libraries, including spirooxindoles and other polycyclic systems, which are essential for discovering new bioactive compounds and for the total synthesis of complex natural products. rsc.orgwhiterose.ac.uk
Advanced Design Principles for Enhanced Target Selectivity and Potency
Oxoindoline derivatives are potent inhibitors of various biological targets, particularly protein kinases, which are crucial in cancer signaling pathways. nih.gov A major future challenge is the design of inhibitors with high potency and selectivity to minimize off-target effects. Advanced design principles involve leveraging structure-based drug design, where crystallographic data of inhibitors bound to their target proteins guide the synthesis of new analogues. drugbank.com Computational modeling and a deep understanding of structure-activity relationships (SAR) are used to fine-tune the scaffold, for instance by modifying substituents on the oxoindoline ring to improve interactions with specific amino acid residues in the target's active site and enhance selectivity over related proteins. nih.govnih.govnih.gov
Deeper Mechanistic Elucidation of Biological Pathways at the Molecular Level
While many oxoindoline-based drugs are known to inhibit specific enzymes, a deeper understanding of their mechanism of action at the molecular and cellular level is an ongoing research goal. Future studies will focus on elucidating how these compounds modulate complex signaling pathways and induce cellular responses like apoptosis or cell cycle arrest. researchgate.net This involves a combination of biochemical assays, molecular docking, and cell biology techniques to understand how inhibitor binding translates into a therapeutic effect. nih.gov Such mechanistic insights are critical for identifying new therapeutic applications for existing oxindole (B195798) derivatives and for designing next-generation drugs with novel mechanisms of action.
Integration of Artificial Intelligence and Machine Learning in Oxoindoline Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new oxoindoline-based drugs. nih.gov These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates. ijpsjournal.comnih.gov Generative models can design new oxoindoline derivatives with desired properties from scratch. harvard.edu Furthermore, AI can be used to predict novel synthetic routes and optimize reaction conditions, integrating computational power into the entire drug discovery pipeline from molecular design to clinical trial optimization. rsc.orgpharmacophorejournal.comschrodinger.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-chloro-2-oxoindoline-1-carboxylate, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step process involving sodium hydride-mediated cyclization in dry DMF, followed by recrystallization in ethyl acetate. For example, reacting benzyl 5-chloro-2-oxoindoline-1-carboxylate with sodium hydride and 2-bromoethyl isocyanate in DMF under inert conditions achieves a 77% yield after purification . Key parameters include solvent choice (DMF for solubility), stoichiometric control of reagents, and recrystallization to enhance purity. Monitoring reaction progress via TLC and optimizing reaction time (e.g., 10–20 minutes) can minimize side products.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) peaks at δ 7.74 (d, J = 8.5 Hz) and δ 5.40 (s) confirm aromatic protons and ester groups, respectively .
- Mass Spectrometry : A molecular ion peak at m/z 371.1 [M-H] validates the molecular formula .
- X-ray Crystallography : Programs like SHELXL or SHELXTL refine crystal structures, resolving bond lengths and angles with precision (e.g., C=O bond at 1.21 Å) . ORTEP-III can generate 3D molecular diagrams to visualize spatial arrangements .
Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via HPLC (≥95% purity threshold) and compare with fresh samples. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS results) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings. For example, HSQC can distinguish ester carbonyls from ketones .
- X-ray Diffraction : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond connectivity, resolving discrepancies from indirect methods .
- Isotopic Labeling : Introduce C or N labels to track specific atoms in MS/MS fragmentation patterns .
Q. What strategies are effective in optimizing the compound’s synthetic scalability without compromising enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during cyclization .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio) and identify robust conditions for large-scale batches .
Q. How can researchers evaluate the compound’s potential as a precursor for bioactive indole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro, ester groups) and test derivatives against biological targets (e.g., kinase inhibitors). For example, replacing the ethyl ester with a benzyl group enhances lipophilicity and cellular uptake .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclin-dependent kinases) .
- In Vitro Assays : Measure IC values in cancer cell lines (e.g., MCF-7) and compare with known indole-based drugs like sunitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
